molecular formula C27H26FN3O3S B2737609 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one CAS No. 898431-00-0

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one

Cat. No.: B2737609
CAS No.: 898431-00-0
M. Wt: 491.58
InChI Key: KCSRCLKSJFSYMD-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, piperazine, and benzylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the piperazine derivative can be prepared via a palladium-catalyzed cyclization reaction . The final coupling of these intermediates with benzylsulfonyl chloride under basic conditions yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole and piperazine moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(2-chlorophenyl)piperazin-1-yl)ethanone
  • 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(2-bromophenyl)piperazin-1-yl)ethanone

Uniqueness

The uniqueness of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.

Biological Activity

The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into two main components:

  • A piperazine ring substituted with a 2-fluorophenyl group.
  • An indole moiety linked to a phenylmethanesulfonyl group.

Research indicates that compounds with similar structures often interact with various receptors and enzymes, including:

  • Monoamine oxidase (MAO) : Inhibitors of MAO have implications in treating depression and anxiety disorders.
  • P2X3 receptors : Modulators of these receptors are explored for their role in pain management.

Enzyme Inhibition

Studies have shown that derivatives of piperazine, particularly those with fluorinated phenyl groups, exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, one study reported that a related compound had an IC50 value of 0.013 µM for MAO-B, indicating potent inhibitory effects . The compound's efficacy may stem from its ability to occupy the active site of these enzymes, thereby preventing substrate binding .

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as L929 demonstrated varying degrees of toxicity. For instance, a related compound showed complete cell death at concentrations above 50 µM, while another exhibited no significant cytotoxic effects even at higher doses . This suggests that modifications to the structure can influence both efficacy and safety profiles.

Urease Inhibition

Recent studies have evaluated the urease inhibition properties of compounds similar to the target compound. Results indicated that certain derivatives exhibited higher urease inhibition activity compared to standard references, with IC50 values ranging from 3.06 to 4.40 µM . This activity is relevant for conditions such as kidney stones and gastric ulcers.

Case Studies

Several case studies highlight the biological activity of piperazine derivatives:

  • MAO Inhibition : A series of piperazine compounds were synthesized and evaluated for their MAO inhibitory activities. One notable compound demonstrated an IC50 value significantly lower than standard inhibitors, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of various piperazine derivatives on cancer cell lines. The findings indicated that modifications to the piperazine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
MAO-B Inhibition1-[4-(2-fluorophenyl)...0.013
CytotoxicityRelated piperazine>50
Urease InhibitionBenzimidazole derivative3.06 - 4.40

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c28-23-11-5-7-13-25(23)29-14-16-30(17-15-29)27(32)19-31-18-26(22-10-4-6-12-24(22)31)35(33,34)20-21-8-2-1-3-9-21/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSRCLKSJFSYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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